molecular formula C6H11NO3 B13567367 3-Hydroxy-4,4-dimethoxybutanenitrile

3-Hydroxy-4,4-dimethoxybutanenitrile

Cat. No.: B13567367
M. Wt: 145.16 g/mol
InChI Key: HENBSPTUBGZZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4,4-dimethoxybutanenitrile (CAS: 1019521-13-1) is a nitrile derivative featuring a hydroxyl group at the third carbon and two methoxy groups at the fourth carbon of a butanenitrile backbone. Its molecular formula is C₆H₁₁NO₃, with a molar mass of 145.16 g/mol. Its functional groups—hydroxyl, methoxy, and nitrile—suggest reactivity in nucleophilic substitutions, hydrogen bonding, and participation in condensation or cyclization reactions.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-hydroxy-4,4-dimethoxybutanenitrile

InChI

InChI=1S/C6H11NO3/c1-9-6(10-2)5(8)3-4-7/h5-6,8H,3H2,1-2H3

InChI Key

HENBSPTUBGZZTO-UHFFFAOYSA-N

Canonical SMILES

COC(C(CC#N)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4-dimethoxybutanenitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethoxybutyronitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a polar solvent and a catalyst to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4-dimethoxybutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4,4-dimethoxybutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,4-dimethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethoxybutyronitrile (CAS: 14618-78-1)

Structural Relationship :

  • Molecular Formula: C₆H₁₁NO₂ (vs. C₆H₁₁NO₃ for 3-Hydroxy-4,4-dimethoxybutanenitrile).
  • Key Difference : The absence of a hydroxyl group at position 3 in 4,4-dimethoxybutyronitrile reduces polarity and hydrogen-bonding capacity.

Physical Properties :

  • Density : 0.992 g/mL at 25°C .
  • Molar Mass : 129.16 g/mol (lighter due to fewer oxygen atoms).
4-(2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yloxy)butanenitrile (Compound 12d)

Structural Relationship :

  • Shares a butanenitrile backbone but incorporates a chromen ring and multiple hydroxyl groups on aromatic systems.
  • Molecular Formula: C₁₉H₁₅NO₇ (significantly larger and more complex).

Functional Differences :

  • Additional aromatic hydroxyl groups enhance antioxidant and chelating properties.
  • The nitrile group in this compound is peripheral, suggesting its role in stabilizing the chromen structure rather than direct reactivity.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Relationship :

  • Molecular Formula: C₉H₈O₄ (aromatic propenoic acid vs. aliphatic nitrile).
  • Key Difference : Caffeic acid features a carboxylic acid and catechol (dihydroxyphenyl) group, absent in this compound.

Functional and Application Overlaps :

  • Both compounds have hydroxyl groups, but caffeic acid’s conjugated system enables radical scavenging.
  • Applications: Widely used in food preservation, cosmetics, and supplements, contrasting with the nitrile’s role as a synthetic intermediate .

Comparative Data Table

Property This compound 4,4-Dimethoxybutyronitrile Compound 12d Caffeic Acid
Molecular Formula C₆H₁₁NO₃ C₆H₁₁NO₂ C₁₉H₁₅NO₇ C₉H₈O₄
Molar Mass (g/mol) 145.16 129.16 369.33 180.16
Functional Groups –OH, –OCH₃, –CN –OCH₃, –CN –OH (×4), –CN, chromen –COOH, –OH (×2), alkene
Key Applications Synthetic intermediate Solvent, intermediate Pharmacological research Antioxidant, supplement
Status Discontinued Commercially available Experimental Widely used

Critical Analysis and Limitations

  • Data Gaps : Physical properties (e.g., solubility, melting point) for this compound are absent in available literature, limiting direct comparisons.
  • Discontinued Status : Its discontinued nature suggests challenges in synthesis, stability, or market demand, contrasting with analogs like 4,4-dimethoxybutyronitrile .
  • Functional Group Impact: The hydroxyl group in this compound likely increases reactivity in esterification or glycosylation but may reduce shelf life compared to non-hydroxylated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.